N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(3-Cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide-containing acetamide derivative featuring a cyclopropyl-substituted pyrazole moiety. Its structure comprises:
- Acetamide group: A common pharmacophore in medicinal chemistry, often enhancing bioavailability and metabolic stability.
- Sulfonyl-phenyl bridge: Provides rigidity and facilitates hydrogen bonding, critical for target interactions.
- 3-Cyclopropyl-1H-pyrazole: A heterocyclic substituent that may influence lipophilicity and steric interactions.
Properties
IUPAC Name |
N-[4-(3-cyclopropylpyrazol-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10(18)15-12-4-6-13(7-5-12)21(19,20)17-9-8-14(16-17)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRMLYRHGNLAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the sulfonyl group: The pyrazole derivative can be further reacted with sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes reactions characteristic of its structural components: the pyrazole ring, sulfonyl group, and acetamide functionality. Key reaction types include:
1.1 Substitution Reactions
-
Electrophilic Aromatic Substitution : The phenyl ring can undergo electrophilic substitution, particularly at positions meta to the sulfonyl group due to its electron-withdrawing nature.
-
Nucleophilic Substitution : The pyrazole ring’s nitrogen positions may participate in substitution reactions, though steric hindrance from the cyclopropyl group could influence reactivity .
-
Sulfonyl Group Reactivity : The sulfonamide linkage is stable but can undergo hydrolysis under strong acidic or basic conditions, potentially releasing the pyrazole moiety .
1.2 Oxidation and Reduction
1.3 Cycloaddition and Coupling Reactions
-
[3+2] Cycloaddition : The pyrazole ring could participate in dipolar cycloadditions with alkynes or other dipolarophiles, though this is more common in pyrazole synthesis than post-derivation .
-
Cross-Coupling : The presence of a sulfonamide group may enable transition-metal catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig), depending on functionalization .
Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Electrophilic Substitution | Nitric acid (HNO₃), H₂SO₄, or halogenating agents | Meta-substituted phenyl derivatives |
| Sulfonyl Hydrolysis | Strong acid/base (e.g., HCl, NaOH) | Release of pyrazole fragment |
| Oxidation | KMnO₄ (acidic), H₂O₂ (basic) | Potential phenyl ring oxidation |
| Catalytic Coupling | Pd catalyst, boronic acids | Cross-coupled aromatic derivatives |
Structural Stability and Limitations
-
Sulfonamide Stability : The sulfonamide bond is robust under mild conditions but may hydrolyze under extreme pH or high temperatures .
-
Steric Effects : The cyclopropyl group on the pyrazole ring introduces steric hindrance, potentially limiting substitution reactions at adjacent positions .
-
Acetamide Reactivity : The acetamide group is inert to most reagents but could participate in nucleophilic acyl substitution under specific conditions (e.g., activating agents like DCC) .
Scientific Research Applications
Anticancer Properties
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of sulfonamides have shown promising results against different types of cancers, including breast and lung cancers, with mechanisms involving apoptosis and cell cycle arrest .
Antifungal Activity
The compound's sulfonamide moiety suggests potential antifungal applications. Studies on related sulfonamide derivatives have demonstrated efficacy against fungal strains such as Candida and Geotrichum, with many compounds showing greater potency than traditional antifungal agents like fluconazole . This highlights the importance of exploring this compound in the development of new antifungal therapies.
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the pyrazole ring followed by sulfonation and acetamide formation. This method allows for the introduction of various substituents that can enhance biological activity .
Case Studies on Derivatives
Several studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, modifications to the pyrazole ring or the phenyl group can significantly alter the compound's pharmacological profile. In one study, derivatives exhibited varying degrees of anticancer activity against specific cell lines, indicating that structural changes can lead to improved efficacy .
Pharmacological Properties
Mechanism of Action
The mechanism by which this compound exerts its effects is an area of active research. Compounds with a similar sulfonamide structure often act by inhibiting key enzymes involved in cancer cell proliferation or fungal growth. Understanding these mechanisms is crucial for optimizing the compound's therapeutic potential and minimizing side effects .
Safety and Toxicity
Preliminary studies suggest that derivatives of this compound may exhibit low toxicity profiles in vitro. However, comprehensive toxicity studies are necessary to evaluate their safety for clinical applications fully. These studies will help establish safe dosage ranges and identify any potential adverse effects associated with long-term use .
Mechanism of Action
The mechanism of action of N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrazole ring may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Substituent Size and Polarity: Bulky, polar groups (e.g., piperazinyl in Compound 35) improve receptor binding but may reduce oral bioavailability.
- Sulfonamide Linkage : Critical for hydrogen bonding with biological targets; modifications here (e.g., triazolyl sulfanyl in FP1-12) can drastically alter activity profiles .
Biological Activity
N-{4-[(3-cyclopropyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 316.36 g/mol. The compound features a sulfonamide group attached to a phenyl ring and a cyclopropyl-substituted pyrazole moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-cyclopropyl-1H-pyrazole with sulfonyl chloride derivatives followed by acetamide formation. Various synthetic routes have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that pyrazole derivatives exhibited significant activity against various cancer cell lines, including colon and breast cancer cells, with IC50 values ranging from 10 to 30 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | HCT116 (Colon) | 15 |
| Pyrazole Derivative B | MCF7 (Breast) | 25 |
| This compound | TBD | TBD |
Protein Tyrosine Phosphatase Inhibition
This compound has also been evaluated for its inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment. Similar compounds have shown IC50 values in the low micromolar range, indicating potential as therapeutic agents for metabolic disorders .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and metabolic pathways.
- Induction of Apoptosis : Studies suggest that pyrazole derivatives can trigger apoptotic pathways in cancer cells.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could contribute to their anticancer effects.
Case Studies
Case Study 1: In Vivo Evaluation
A study conducted on mice models treated with pyrazole derivatives showed a marked reduction in tumor size compared to controls. The results indicated that the compounds could effectively penetrate tissues and exert their biological effects.
Case Study 2: Structure–Activity Relationship (SAR) Analysis
SAR studies have revealed that modifications on the pyrazole ring significantly alter the biological activity of these compounds. For instance, substituents on the cyclopropane moiety were found to enhance anticancer efficacy and selectivity towards specific cancer types .
Q & A
Q. How can structure-activity relationships (SAR) guide further derivatization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
